Cas no 2228796-32-3 (O-(1-cyclopentylcyclopropyl)methylhydroxylamine)

O-(1-cyclopentylcyclopropyl)methylhydroxylamine structure
2228796-32-3 structure
Product Name:O-(1-cyclopentylcyclopropyl)methylhydroxylamine
CAS No:2228796-32-3
MF:C9H17NO
MW:155.237382650375
CID:5818241
PubChem ID:165618436
Update Time:2025-07-14

O-(1-cyclopentylcyclopropyl)methylhydroxylamine Chemical and Physical Properties

Names and Identifiers

    • O-(1-cyclopentylcyclopropyl)methylhydroxylamine
    • O-[(1-cyclopentylcyclopropyl)methyl]hydroxylamine
    • EN300-1815641
    • 2228796-32-3
    • Inchi: 1S/C9H17NO/c10-11-7-9(5-6-9)8-3-1-2-4-8/h8H,1-7,10H2
    • InChI Key: QTIDUILXOOYMLR-UHFFFAOYSA-N
    • SMILES: O(CC1(CC1)C1CCCC1)N

Computed Properties

  • Exact Mass: 155.131014166g/mol
  • Monoisotopic Mass: 155.131014166g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 137
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 35.2Ų

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Additional information on O-(1-cyclopentylcyclopropyl)methylhydroxylamine

Introduction to O-(1-cyclopentylcyclopropyl)methylhydroxylamine (CAS No. 2228796-32-3)

O-(1-cyclopentylcyclopropyl)methylhydroxylamine, with the chemical identifier CAS No. 2228796-32-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of molecules characterized by its unique structural framework, which combines a cyclopentyl group with a cyclopropyl moiety, linked through a hydroxylamine functional group. The intricate architecture of this molecule not only makes it a subject of academic interest but also opens up diverse possibilities for its application in drug discovery and molecular design.

The structural composition of O-(1-cyclopentylcyclopropyl)methylhydroxylamine is highly distinctive, featuring a hydroxylamine (-NHOH) group attached to a methyl-substituted carbon that further connects to a fused cyclopentane and cyclopropane ring system. This particular arrangement imparts unique electronic and steric properties to the molecule, making it an intriguing candidate for various chemical transformations and biological interactions. The presence of both cyclopentyl and cyclopropyl rings introduces conformational flexibility, which can be exploited in the design of more complex pharmacophores.

In recent years, there has been growing interest in the development of novel hydroxylamine derivatives due to their potential applications as intermediates in organic synthesis and as bioactive molecules. Hydroxylamine functionalities are well-known for their role in various biochemical pathways and have been explored in the synthesis of antineoplastic agents, antioxidants, and other therapeutic compounds. The specific structural features of O-(1-cyclopentylcyclopropyl)methylhydroxylamine make it particularly valuable for investigating the influence of steric and electronic effects on molecular interactions.

One of the most compelling aspects of this compound is its utility as a building block in the synthesis of more complex molecules. The combination of cyclopentyl and cyclopropyl groups provides a versatile scaffold that can be modified through various chemical reactions, such as nucleophilic substitution, oxidation, or reduction processes. These modifications allow chemists to fine-tune the properties of the molecule, making it suitable for different applications in pharmaceutical research.

Recent advancements in computational chemistry have also highlighted the potential of O-(1-cyclopentylcyclopropyl)methylhydroxylamine as a target for molecular modeling studies. By leveraging high-throughput virtual screening techniques, researchers can predict the binding affinities and interactions of this compound with various biological targets. Such studies have revealed promising leads for developing new drugs targeting neurological disorders, inflammatory conditions, and other diseases where hydroxylamine derivatives have shown therapeutic potential.

The synthesis of O-(1-cyclopentylcyclopropyl)methylhydroxylamine presents unique challenges due to its complex structural features. However, recent innovations in synthetic methodologies have made it more accessible than ever before. Techniques such as transition metal-catalyzed cross-coupling reactions and asymmetric hydrogenation have enabled chemists to construct the desired framework with high precision and yield. These advancements not only facilitate the production of this compound but also pave the way for exploring its derivatives.

In addition to its synthetic significance, O-(1-cyclopentylcyclopropyl)methylhydroxylamine has shown promise in preliminary biological evaluations. Studies indicate that this compound exhibits interesting pharmacological properties when tested against certain enzymes and receptors. For instance, its ability to modulate the activity of specific oxidoreductases has been observed in vitro, suggesting potential applications in treating oxidative stress-related diseases. Furthermore, its interaction with membrane-bound receptors has been explored, revealing possible uses in developing novel therapeutic strategies.

The future prospects for O-(1-cyclopentylcyclopropyl)methylhydroxylamine are vast and multifaceted. As research continues to uncover new applications for hydroxylamine derivatives, this compound is likely to play an increasingly important role in both academic research and industrial drug development. Its unique structural features offer a rich ground for innovation, making it a cornerstone in the quest for novel bioactive molecules.

From an industrial perspective, the demand for specialized intermediates like O-(1-cyclopentylcyclopropyl)methylhydroxylamine is expected to grow as pharmaceutical companies seek to develop innovative therapies with improved efficacy and safety profiles. The ability to synthesize this compound efficiently and on scale will be crucial for meeting these demands. Collaborative efforts between academia and industry are likely to drive further advancements in synthetic chemistry and application development.

In conclusion, O-(1-cyclopentylcyclopropyl)methylhydroxylamine (CAS No. 2228796-32-3) represents a significant advancement in pharmaceutical chemistry and bioorganic synthesis. Its unique structural features, combined with its promising biological activities, make it a valuable asset for researchers exploring new therapeutic agents. As our understanding of molecular interactions continues to evolve, compounds like this will undoubtedly play a pivotal role in shaping the future of medicine.

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